

An In-depth Technical Guide to Ethylsilane (CAS Number: 2814-79-1)

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Compound of Interest

Compound Name: ethylsilane

Cat. No.: B1580638

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylsilane (CAS No. 2814-79-1), an organosilicon compound with the chemical formula C_2H_8Si , is a versatile and reactive reagent with growing importance in organic synthesis and materials science.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to drug discovery and development. **Ethylsilane**'s utility as a reducing agent and a precursor for silicon-containing moieties makes it a valuable tool for medicinal chemists and researchers in the pharmaceutical industry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **ethylsilane** is essential for its safe handling and effective application in experimental work. The following table summarizes its key properties.

Property	Value	Source(s)
Molecular Formula	C ₂ H ₈ Si	[1] [2]
Molecular Weight	60.17 g/mol	[1] [2]
CAS Number	2814-79-1	[2]
Appearance	Colorless, flammable gas	[1]
Odor	Strong, unpleasant	[1]
Boiling Point	19 °C (lit.)	[1]
Melting Point	-180 °C	[1]
Density	0.639 g/cm ³	[1]
Vapor Pressure	3080 mmHg at 25°C	[1]
Flash Point	< -40 °C	
InChIKey	KCWYOFZQRFCIIE- UHFFFAOYSA-N	[2]
Canonical SMILES	CC[SiH3]	

Synthesis of Ethylsilane

Ethylsilane is typically synthesized through the reduction of a corresponding chlorinated precursor, such as **trichloroethylsilane**. A common laboratory-scale synthesis involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄).

General Synthesis Workflow

The synthesis of **ethylsilane** from **trichloroethylsilane** can be visualized as a two-step process: the reduction of the silicon-chlorine bonds, followed by purification of the final product.



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*General workflow for the synthesis of **ethylsilane**.*

Detailed Experimental Protocol: Synthesis of Ethylsilane from Trichloroethylsilane

The following protocol details a representative method for the preparation of **ethylsilane**.

Materials:

- Trichloro**ethylsilane** ($C_2H_5Cl_3Si$)[3][4][5]
- Lithium aluminum hydride ($LiAlH_4$)
- Anhydrous diethyl ether
- Dry ice/acetone bath
- Standard Schlenk line and glassware
- Distillation apparatus

Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen). The condenser is fitted with a gas outlet connected to a bubbler.
- **Charging the Flask:** The flask is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether and cooled to -78 °C using a dry ice/acetone bath.
- **Addition of Precursor:** A solution of trichloro**ethylsilane** in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of $LiAlH_4$. The rate of addition is controlled to maintain the reaction temperature below -70 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reduction.
- **Work-up:** The reaction is carefully quenched by the slow, dropwise addition of water, followed by a dilute acid solution (e.g., 10% HCl) to dissolve the inorganic salts.

- Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The **ethylsilane** is then isolated by fractional distillation.

Applications in Drug Development and Organic Synthesis

Organosilanes, including **ethylsilane** and its derivatives, are valuable reagents in organic synthesis, with several applications relevant to drug discovery and development.

Reducing Agent

Ethylsilane, and more commonly its sterically hindered analogue **triethylsilane**, are effective reducing agents for a variety of functional groups.^[6] They are particularly useful for the reduction of esters, amides, and other carbonyl compounds to the corresponding alcohols or amines under mild conditions, often in the presence of a Lewis acid catalyst.^{[1][7]} This method is advantageous due to the relatively low toxicity and ease of handling of silanes compared to other reducing agents like metal hydrides.

Silyl Ethers as Protecting Groups

The formation of silyl ethers is a common strategy for the protection of hydroxyl groups during multi-step syntheses of complex molecules, a frequent necessity in drug development.^[8] While **ethylsilane** itself is not directly used for this purpose, it is a fundamental building block for more complex silylating agents. The stability of silyl ethers can be tuned by modifying the substituents on the silicon atom, allowing for selective deprotection.

Bioisosteric Replacement and "Silicon Switch"

In medicinal chemistry, the replacement of a carbon atom with a silicon atom, a concept known as the "silicon switch," can lead to significant changes in the physicochemical and pharmacological properties of a drug candidate. This can result in improved metabolic stability, enhanced potency, and altered selectivity. The synthesis of silicon-containing analogues of known drugs is an active area of research, and **ethylsilane** can serve as a precursor to the silicon-containing moieties incorporated into these novel compounds.^[8]

Experimental Protocol: Triethylsilane-Mediated Reduction of an Ester

The following is a representative protocol for the reduction of an ester to an alcohol using **triethylsilane**, illustrating a key application of hydrosilanes in organic synthesis.

Materials:

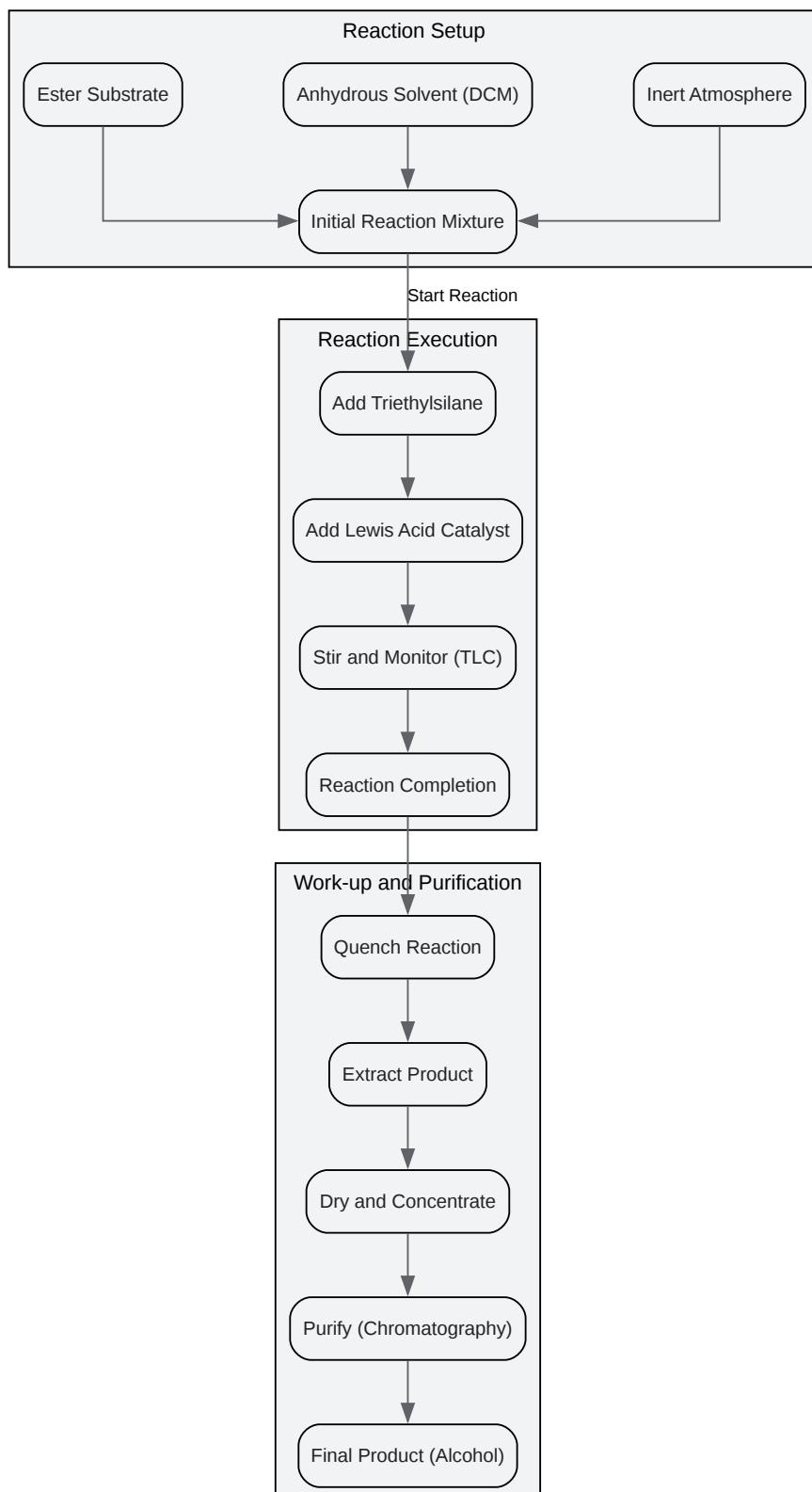
- Ester (e.g., ethyl benzoate)
- **Triethylsilane** (Et_3SiH)[6][9][10]
- Lewis acid catalyst (e.g., triflic acid)
- Anhydrous dichloromethane (DCM)
- Standard laboratory glassware

Procedure:

- Reaction Setup: A round-bottom flask is charged with the ester and anhydrous DCM under an inert atmosphere.
- Addition of Reagents: **Triethylsilane** is added to the solution, followed by the dropwise addition of the Lewis acid catalyst at 0 °C.
- Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
- Isolation: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel to yield the corresponding alcohol.

Workflow for Ester Reduction

The process of reducing an ester to an alcohol using **triethylsilane** can be illustrated with the following workflow diagram.

[Click to download full resolution via product page](#)*Workflow for the triethylsilane-mediated reduction of an ester.*

Safety and Handling

Ethylsilane is a highly flammable and reactive gas that requires careful handling in a well-ventilated fume hood. It can react vigorously with water and oxidizing agents. Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety glasses, and gloves, should be worn at all times. All reactions involving **ethylsilane** should be conducted under an inert atmosphere.

Conclusion

Ethylsilane is a valuable reagent in organic synthesis with significant potential in drug discovery and development. Its utility as a reducing agent and as a building block for silicon-containing molecules provides medicinal chemists with a powerful tool for the synthesis and modification of complex pharmaceutical compounds. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory. The continued exploration of organosilane chemistry is expected to lead to further innovations in pharmaceutical research.

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